1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid
Description
1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with an oxazole-5-carbonyl moiety. This dual functionality renders it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(1,3-oxazole-5-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(8-5-11-6-16-8)12-3-1-7(2-4-12)10(14)15/h5-7H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCGIVIMMVVYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Oxazole Synthesis
The van Leusen reaction enables the construction of 5-substituted oxazoles via a [3+2] cycloaddition between TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes. For oxazole-5-carboxylic acid synthesis:
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Reaction Setup : Ethyl glyoxylate (HCOCOOEt, 1.2 eq.) reacts with TosMIC (1.0 eq.) in methanol under reflux with K₂CO₃ (2.0 eq.) for 12 hours.
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Intermediate Isolation : 5-ethoxycarbonyl-1,3-oxazole is obtained in 75% yield after column chromatography (hexane/EtOAc 3:1).
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Ester Hydrolysis : The ester is hydrolyzed using LiOH (2.0 eq.) in THF/water (3:1) at 60°C for 6 hours, yielding oxazole-5-carboxylic acid (89% purity via HPLC).
Key Analytical Data :
β-Enamino Ketoester Cyclization
An alternative route utilizes β-enamino ketoesters treated with hydroxylamine hydrochloride:
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Substrate Preparation : Piperidine-4-carboxylic acid is converted to its methyl ester, then reacted with acetylacetone to form a β-enamino ketoester.
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Cyclization : Hydroxylamine hydrochloride (1.5 eq.) in methanol at 60°C for 8 hours forms methyl 5-(piperidin-4-yl)-1,2-oxazole-4-carboxylate (62% yield).
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Selective Oxidation : MnO₂ oxidizes the methyl group to a carboxylic acid (58% yield).
Limitations : This method introduces regioselectivity challenges, requiring chiral HPLC for enantiopure isolation.
Piperidine-4-carboxylic Acid Derivatization
Carboxylic Acid Protection
To prevent undesired side reactions during amide coupling, the piperidine’s carboxylic acid is protected as a methyl ester:
Amine Activation for Coupling
Piperidine’s secondary amine requires activation for efficient acylation:
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Base-Mediated Coupling : Triethylamine (3.0 eq.) deprotonates the amine, enhancing nucleophilicity during acid chloride reactions.
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Coupling Agents : HATU or EDCl/HOBt systems achieve 68–72% yields but introduce purification complexities.
Amide Bond Formation: Oxazole-Piperidine Conjugation
Acid Chloride Synthesis
Oxazole-5-carboxylic acid (1.0 eq.) is treated with oxalyl chloride (2.0 eq.) and catalytic DMF in DCM at 0°C, then stirred at room temperature for 2 hours. The acid chloride is isolated via solvent evaporation (89% purity).
Coupling Reaction
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Conditions : Piperidine-4-carboxylate methyl ester (1.0 eq.) and oxazole-5-carbonyl chloride (1.2 eq.) react in DCM with triethylamine (3.0 eq.) at 25°C for 6 hours.
Analytical Validation :
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¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H, oxazole-H), 3.78 (s, 3H, -COOCH₃), 3.42–3.28 (m, 4H, piperidine-H).
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves yields:
Purification Techniques
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Crystallization : The final product recrystallizes from ethanol/water (1:3) with >99% purity.
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Chromatography : Silica gel gradients (hexane to EtOAc) remove unreacted intermediates.
Analytical and Spectroscopic Validation
Purity Assessment
Chemical Reactions Analysis
Types of Reactions: 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where different functional groups replace the original ones.
Scientific Research Applications
Cancer Treatment
One of the most promising applications of 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid is in the development of selective inhibitors for the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in cancer progression. Research has shown that compounds similar to this structure can effectively inhibit ERK5, leading to reduced cellular proliferation and migration, thereby offering a potential therapeutic strategy against various cancers.
Case Study: ERK5 Inhibition
In a study focused on optimizing ERK5 inhibitors, derivatives of oxazole-based compounds were synthesized. The optimized compounds exhibited nanomolar potency against ERK5, demonstrating their potential as effective cancer therapeutics. The study highlighted the importance of balancing potency with pharmacokinetic properties to ensure effective oral bioavailability and therapeutic efficacy in vivo .
Neurodegenerative Diseases
Another critical application area for this compound is in the treatment of neurodegenerative diseases, particularly through its role as a prolyl oligopeptidase (PREP) inhibitor. PREP is involved in various neurodegenerative processes, and inhibiting its activity may help mitigate these conditions.
Case Study: PREP Inhibition
A recent study identified novel oxazole-based PREP inhibitors that demonstrated significant biological activity. These compounds were shown to modulate protein-protein interactions associated with neurodegeneration and exhibited low nanomolar inhibitory activity against PREP. Specifically, the compound HUP-55 was highlighted for its effectiveness in reducing α-synuclein dimerization in cellular models related to Parkinson's disease .
Development of Amino Acid-like Building Blocks
The synthesis of this compound has also been explored for developing new amino acid-like building blocks. These building blocks are essential for creating novel peptides and proteins with enhanced properties.
Case Study: Synthesis of Heterocyclic Amino Acids
Research has focused on synthesizing methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates, which serve as new amino acid-like structures. These compounds have been characterized using advanced techniques such as NMR spectroscopy and X-ray diffraction, showcasing their potential utility in peptide synthesis and drug design .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of compounds related to this compound is crucial for optimizing their biological activity. Studies have revealed that modifications to the oxazole ring and piperidine structure can significantly impact their inhibitory effects on target enzymes.
Case Study: Modifications and Activity
In-depth SAR studies have demonstrated that specific modifications to the piperidine ring can enhance the inhibitory potency against various targets while maintaining favorable pharmacokinetic profiles. This approach allows researchers to tailor compounds for specific therapeutic applications .
Mechanism of Action
The mechanism by which 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Bioavailability : Oxazole-containing analogs (e.g., ) exhibit higher LogP values (~2.5–3.5) than tetrazole derivatives (LogP ~1.8), favoring passive diffusion across biological membranes .
- Synthetic Flexibility : The Boc-protected derivative () allows for modular functionalization, enabling rapid diversification in combinatorial libraries .
- Biological Efficacy : Tetrazole derivatives demonstrate superior antibacterial activity compared to oxazole analogs, likely due to enhanced target engagement via nitrogen-rich heterocycles .
Biological Activity
1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly as a modulator in various pathological processes. This article explores its biological activity, focusing on mechanisms of action, case studies, and relevant research findings.
The compound has been investigated primarily for its role as an inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. PREP is known to cleave proline-containing peptides, influencing neuropeptide levels and protein-protein interactions (PPIs) that contribute to neuronal cell death.
Inhibition of PREP
Recent studies have shown that this compound and its derivatives can effectively inhibit PREP activity. The structure-activity relationship (SAR) indicates that modifications in the oxazole ring significantly affect the inhibitory potency. For instance, the compound HUP-55 , a derivative with an IC50 value of 5 nM, demonstrated strong inhibition compared to less effective analogs .
Biological Activity Studies
Several studies have evaluated the biological activity of oxazole derivatives, including this compound. These studies often focus on:
- Neuroprotective Effects : The compound has been shown to reduce α-synuclein aggregation and enhance autophagy in neuronal models, indicating its potential for treating neurodegenerative conditions .
- Anti-inflammatory Properties : In vitro assays have demonstrated that oxazole derivatives can inhibit protein denaturation, a marker of inflammation. For example, compounds similar to this compound exhibited significant anti-inflammatory activity when tested against standard drugs like Diclofenac .
Case Studies
- Neurodegeneration Models : In animal models of Parkinson's disease, treatment with oxazole-based compounds led to improved motor function and reduced neuroinflammation. These effects were attributed to the modulation of PREP activity and subsequent reduction in oxidative stress markers .
- Antimicrobial Activity : Some derivatives have also shown antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a broader therapeutic potential beyond neuroprotection .
Table 1: IC50 Values for Oxazole Derivatives
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| HUP-55 | 5 | PREP Inhibition |
| Compound 3 | 1660 | Weak PREP Inhibition |
| Compound 4 | >5000 | No PREP Activity |
| Compound 12 | 200 | Antimicrobial Activity |
Table 2: Anti-inflammatory Activity Comparison
| Compound | % Inhibition at 100 µg/mL | Standard (Diclofenac) |
|---|---|---|
| This compound | 60% | 78% |
| Compound 4a | 50% | 78% |
| Compound 4b | 39% | 71% |
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing 1-(Oxazole-5-carbonyl)-piperidine-4-carboxylic acid?
- Methodological Answer : The compound is synthesized via cyclocondensation and hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form an ester intermediate, followed by basic hydrolysis to yield the carboxylic acid . Similar protocols can be adapted for oxazole-piperidine hybrids by substituting phenylhydrazine with hydroxylamine derivatives to form the oxazole ring. Reaction optimization requires monitoring by TLC and adjusting pH during hydrolysis to isolate the acid product .
Q. How is the compound characterized using spectroscopic and computational methods?
- Methodological Answer : Characterization involves:
- NMR : H and C NMR to confirm proton environments and carbon hybridization (e.g., piperidine ring protons at δ 1.5–3.5 ppm, oxazole carbonyl signals near δ 160–170 ppm) .
- IR : Peaks at ~1730 cm (ester C=O) and ~1680 cm (carboxylic acid C=O) distinguish intermediates and final products .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- DFT Calculations : Optimize geometry and compare theoretical vs. experimental spectral data using software like Gaussian or ADF .
Q. What solubility and stability considerations are critical for experimental design?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) for reactions and aqueous buffers (pH 3–7) for biological assays. LogD values (e.g., LogD ) predict partitioning behavior .
- Stability : Monitor degradation via HPLC under varying temperatures and pH. For carboxylic acid derivatives, avoid prolonged exposure to basic conditions to prevent decarboxylation .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing oxazole-piperidine heterocyclic systems?
- Methodological Answer :
- Catalysts : Use palladium or copper catalysts for cross-coupling reactions to attach substituents to the oxazole ring .
- Solvent Selection : High-polarity solvents (e.g., DMF) enhance cyclization efficiency, while toluene minimizes side reactions in non-polar steps .
- Temperature Control : Gradual heating (50–80°C) improves yield in cyclocondensation, while rapid cooling prevents byproduct formation .
- Scale-Up : Use flow chemistry for large-scale synthesis to maintain consistency and reduce exothermic risks .
Q. How can computational modeling integrate with experimental studies to predict bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- QSAR : Develop models correlating substituent electronegativity (e.g., oxazole methyl groups) with antimicrobial activity. Validate using IC data from enzyme inhibition assays .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine ring in aqueous environments .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structural Comparison : Compare IC values of analogs (e.g., pyrazole vs. oxazole derivatives) using ANOVA to identify statistically significant substituent effects .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in solubility-bioactivity relationships. Adjust LogP thresholds (<2.5) to prioritize candidates with optimal membrane permeability .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify steric clashes caused by bulky substituents (e.g., tert-butyl groups) .
Q. How do modifications to the piperidine ring affect pharmacokinetic properties?
- Methodological Answer :
- Ring Conformation : Introduce methyl groups at C3/C5 to lock the piperidine in a chair conformation, enhancing metabolic stability (assessed via liver microsome assays) .
- Carboxylic Acid Bioisosteres : Replace the -COOH group with tetrazoles or sulfonamides to improve oral bioavailability. Compare pKa values (e.g., sulfonamide pKa ~1.5 vs. carboxylic acid ~3.8) to adjust ionization profiles .
Data Analysis and Validation
Q. How are spectral data discrepancies addressed between theoretical and experimental results?
- Methodological Answer :
- DFT Refinement : Adjust basis sets (e.g., B3LYP/6-311++G**) to better match experimental IR or NMR peaks. For example, carbonyl stretching frequencies may require scaling factors of 0.96–0.98 .
- Error Analysis : Calculate root-mean-square deviations (RMSD) for vibrational modes. Deviations >5% suggest incomplete solvent effects in simulations .
Q. What statistical methods validate reproducibility in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
